2-(Prop-2-yn-1-ylsulfanyl)benzoic acid
Overview
Description
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H8O2S. It is characterized by the presence of a benzoic acid moiety substituted with a prop-2-yn-1-ylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzoic acid attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the prop-2-yn-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-yn-1-ylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-ylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzoic acid: Lacks the prop-2-yn-1-yl group.
Propargyl benzoate: Contains a propargyl group but lacks the thiol functionality.
2-(Methylthio)benzoic acid: Contains a methylthio group instead of the prop-2-yn-1-ylsulfanyl group.
Uniqueness
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is unique due to the presence of both a prop-2-yn-1-ylsulfanyl group and a benzoic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-prop-2-ynylsulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLWCSQPKMQSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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